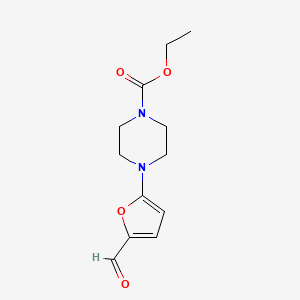
4-cyano-1,7-naphthyridine
Vue d'ensemble
Description
1,7-Naphthyridine-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C(_9)H(_5)N(_3). It features a naphthyridine ring system, which is a bicyclic structure containing nitrogen atoms at the 1 and 7 positions, and a cyano group (-CN) at the 4 position.
Applications De Recherche Scientifique
1,7-Naphthyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in developing antimicrobial and anticancer agents.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
Target of Action
Naphthyridines, in general, have been found to exhibit a broad spectrum of biological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
The mode of action of naphthyridines often involves the interaction with cellular targets leading to changes in cellular processes . The specific and differential functionalization of the naphthyridine core leads to specific activity .
Biochemical Pathways
Naphthyridines are known to interact with various biochemical pathways depending on their specific functional groups .
Result of Action
Naphthyridines, in general, have been found to exhibit a variety of pharmacological activities, suggesting they may induce a range of molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of naphthyridines .
Analyse Biochimique
Biochemical Properties
1,7-Naphthyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between 1,7-Naphthyridine-4-carbonitrile and these kinases can lead to the modulation of their activity, thereby affecting downstream signaling events .
Cellular Effects
The effects of 1,7-Naphthyridine-4-carbonitrile on cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 1,7-Naphthyridine-4-carbonitrile can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can affect metabolic pathways, leading to changes in the levels of various metabolites within the cell .
Molecular Mechanism
At the molecular level, 1,7-Naphthyridine-4-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of 1,7-Naphthyridine-4-carbonitrile to certain kinases can inhibit their activity, thereby blocking the signaling pathways they regulate . This inhibition can result in changes in gene expression and cellular responses, such as reduced cell proliferation or increased apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of 1,7-Naphthyridine-4-carbonitrile in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to 1,7-Naphthyridine-4-carbonitrile can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,7-Naphthyridine-4-carbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
1,7-Naphthyridine-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, 1,7-Naphthyridine-4-carbonitrile can affect the levels of specific metabolites, such as ATP and NADH, thereby impacting cellular energy balance .
Transport and Distribution
The transport and distribution of 1,7-Naphthyridine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Once inside the cell, 1,7-Naphthyridine-4-carbonitrile can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern is crucial for its biological activity, as it determines the sites of action within the cell .
Subcellular Localization
The subcellular localization of 1,7-Naphthyridine-4-carbonitrile is a key determinant of its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . For example, the presence of specific amino acid sequences can direct 1,7-Naphthyridine-4-carbonitrile to the mitochondria, where it can influence mitochondrial function and energy production . Similarly, its localization to the nucleus can impact gene expression and DNA repair processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Naphthyridine-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with malononitrile in the presence of a base such as sodium ethoxide can yield 1,7-naphthyridine-4-carbonitrile . Another method involves the use of hydrazine hydrate to react with 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile .
Industrial Production Methods
Industrial production of 1,7-naphthyridine-4-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 1,7-naphthyridine-4-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Naphthyridine: Another naphthyridine derivative with nitrogen atoms at the 2 and 7 positions.
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile: A derivative with chlorine atoms at the 4 and 6 positions and a cyano group at the 3 position.
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: A compound with chlorine and fluorine substituents.
Uniqueness
1,7-Naphthyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano group at the 4 position and nitrogen atoms at the 1 and 7 positions make it particularly versatile for various synthetic and research applications .
Propriétés
IUPAC Name |
1,7-naphthyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-1-4-12-9-6-11-3-2-8(7)9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGZZRWUXCMQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC=CC2=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol](/img/structure/B1415697.png)
![3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1415698.png)





![N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)

![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)



